Enhanced In Vivo Protective Efficacy: >5-Fold Reduction in Protective Dose vs. IDR-1
IDR-1002 was selected from a bactenecin derivative library based on its substantially more potent ability to induce chemokines in human PBMCs compared to predecessor IDR-1. This enhanced in vitro chemokine induction activity correlated directly with stronger protective activity in vivo in a Staphylococcus aureus-invasive infection model [1].
| Evidence Dimension | Protective dose in S. aureus invasive infection model |
|---|---|
| Target Compound Data | >5-fold reduction in protective dose |
| Comparator Or Baseline | IDR-1 (predecessor innate defense regulator peptide) |
| Quantified Difference | >5-fold (protective dose ratio, IDR-1 / IDR-1002) |
| Conditions | In vivo S. aureus-invasive infection murine model; chemokine induction measured ex vivo in human PBMCs |
Why This Matters
For researchers conducting in vivo efficacy studies, the >5-fold dose advantage translates directly to reduced peptide consumption, lower material costs per experiment, and potentially improved safety margins.
- [1] Nijnik A, Madera L, Ma S, Waldbrook M, Elliott MR, et al. Synthetic cationic peptide IDR-1002 provides protection against bacterial infections through chemokine induction and enhanced leukocyte recruitment. J Immunol. 2010;184(5):2539-50. View Source
